Fmoc-Cys(Trt)-OPfp

Catalog No.
S762170
CAS No.
115520-21-3
M.F
C43H30F5NO4S
M. Wt
751.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Trt)-OPfp

CAS Number

115520-21-3

Product Name

Fmoc-Cys(Trt)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate

Molecular Formula

C43H30F5NO4S

Molecular Weight

751.8 g/mol

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1

InChI Key

FDAUCYDVXIPBDR-UMSFTDKQSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Synonyms

Fmoc-Cys(Trt)-OPfp;115520-21-3;(R)-Perfluorophenyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tritylthio)propanoate;Nalpha-Fmoc-S-trityl-L-cysteinepentafluorophenylester;47476_ALDRICH;C43H30F5NO4S;SCHEMBL1738763;47476_FLUKA;MolPort-003-934-128;CF-476;AKOS015853210;AKOS015895552;ZINC150338959;AK162196;KB-302488;FT-0629906;ST24035595;ST51052973;V1199;I06-1165;N|A-Fmoc-S-trityl-L-cysteinepentafluorophenylester;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-trityl-L-cysteinate

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Fmoc-Cys(Trt)-OPfp, or N-α-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine pentafluorophenyl ester, is a derivative of the amino acid cysteine. It is characterized by its empirical formula C43H30F5NO4SC_{43}H_{30}F_5NO_4S and a molecular weight of 751.76 g/mol. This compound plays a significant role in peptide synthesis, particularly in protecting the thiol group of cysteine during the formation of peptides. The trityl (Trt) group provides stability and prevents unwanted reactions, while the Fmoc group allows for selective deprotection under mild conditions .

Peptide Synthesis

Fmoc-Cys(Trt)-OPfp serves as a crucial building block in the solid-phase peptide synthesis (SPPS) technique for constructing peptides and polypeptides. SPPS is a widely used method in various research areas, including:

  • Drug discovery and development: Researchers utilize SPPS to synthesize candidate drugs and potential therapeutic agents with specific functionalities.
  • Protein engineering: SPPS allows scientists to create modified proteins with altered properties for studying protein function and developing novel enzymes or biomaterials.
  • Vaccine development: SPPS plays a role in synthesizing peptide antigens for vaccine development, stimulating the immune system to generate targeted immune responses.

The presence of the Fmoc (Fluorenylmethoxycarbonyl) group in Fmoc-Cys(Trt)-OPfp enables selective removal during peptide chain assembly, while the Trt (Trityl) group protects the thiol side chain of the cysteine residue, preventing unwanted side reactions. The pentafluorophenyl (OPfp) ester moiety acts as an activator, facilitating the formation of peptide bonds between Fmoc-Cys(Trt)-OPfp and other amino acid building blocks during chain elongation.

Advantages of Fmoc-Cys(Trt)-OPfp

Compared to other cysteine protecting groups, the Trt group in Fmoc-Cys(Trt)-OPfp offers several advantages:

  • Higher stability: The Trt group exhibits greater stability under acidic cleavage conditions used in SPPS compared to other commonly used protecting groups for cysteine, such as the acetamidomethyl (Acm) group.
  • Reduced racemization: Fmoc-Cys(Trt)-OPfp minimizes the risk of racemization, which is the unwanted conversion of L-amino acids to their D-enantiomers during peptide synthesis. This is crucial for maintaining the desired biological activity of the synthesized peptide.
, primarily in peptide synthesis. Key reactions include:

  • Deprotection: The Fmoc group can be removed using bases such as piperidine, allowing the amino group to participate in further coupling reactions.
  • Coupling Reactions: The pentafluorophenyl ester can react with other amino acids or peptide chains to form amide bonds, facilitating peptide elongation.
  • Oxidation: The thiol group of cysteine can be oxidized to form disulfides, which are crucial for stabilizing protein structures .

The synthesis of Fmoc-Cys(Trt)-OPfp typically involves several key steps:

  • Protection of Cysteine: The thiol group of cysteine is protected using the trityl group to prevent side reactions during synthesis.
  • Fmoc Protection: The amino group is then protected with the Fmoc group.
  • Formation of Pentafluorophenyl Ester: The final step involves converting the carboxylic acid into its pentafluorophenyl ester form using appropriate reagents like pentafluorophenol and coupling agents .

Fmoc-Cys(Trt)-OPfp is widely used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that require cysteine residues.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to the biological significance of cysteine.
  • Bioconjugation: It can be utilized in attaching peptides to other molecules for drug delivery systems or diagnostic applications .

Studies on Fmoc-Cys(Trt)-OPfp often focus on its interactions during peptide synthesis. For example, it has been shown to couple effectively with other amino acids without causing racemization, which is crucial for maintaining the chirality of synthesized peptides. Additionally, research indicates that its use can enhance the efficiency and yield of peptide synthesis compared to other protecting groups .

Several compounds are structurally similar to Fmoc-Cys(Trt)-OPfp, each offering unique properties for peptide synthesis:

CompoundStructure CharacteristicsUnique Features
Fmoc-Cys(Acm)-OPfpAcetamidomethyl protection on thiolMore stable under acidic conditions
Fmoc-Cys(Bzl)-OPcpBenzyl protection on thiolEasier removal under hydrogenation conditions
Fmoc-His(Trt)-OPfpSimilar Fmoc and Trt groups on histidineUsed for histidine-containing peptides
Fmoc-Ala-ONpSimple alanine derivativeLess sterically hindered, easier coupling

Fmoc-Cys(Trt)-OPfp stands out due to its effective protection strategy for cysteine while allowing efficient coupling without racemization. Its unique combination of protecting groups makes it particularly valuable in complex peptide synthesis .

XLogP3

10.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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